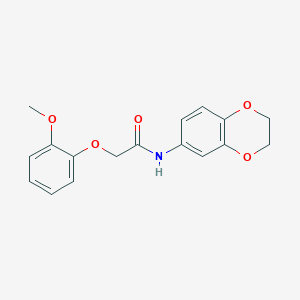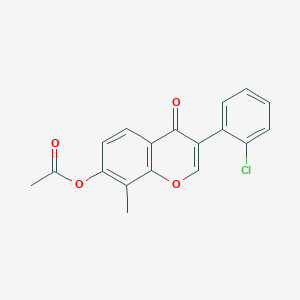![molecular formula C15H12BrNO3 B5700152 2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMQ-BBO and is synthesized using a simple method. DMQ-BBO has shown promising results in various scientific studies, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of DMQ-BBO has been extensively studied. DMQ-BBO acts as a redox-active compound that can undergo reversible redox reactions. DMQ-BBO can accept electrons from various electron donors, including NADH and NADPH. The reduced form of DMQ-BBO can then donate electrons to various electron acceptors, including oxygen and cytochrome c. This redox cycling of DMQ-BBO generates reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DMQ-BBO has various biochemical and physiological effects. DMQ-BBO has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. DMQ-BBO also has neuroprotective effects against oxidative stress-induced neuronal damage. DMQ-BBO scavenges reactive oxygen species and inhibits lipid peroxidation, thus protecting neurons from oxidative damage.
実験室実験の利点と制限
One of the main advantages of DMQ-BBO is its simple synthesis method. DMQ-BBO can be synthesized using a simple reaction, and the purity of the compound can be confirmed using various analytical techniques. DMQ-BBO also has potent anticancer and neuroprotective activity, which makes it a promising compound for further research.
One of the limitations of DMQ-BBO is its potential toxicity. DMQ-BBO generates reactive oxygen species, which can induce oxidative stress and damage cells. Further studies are needed to determine the optimal concentration of DMQ-BBO for various applications and to assess its potential toxicity.
将来の方向性
There are various future directions for DMQ-BBO research. One of the future directions is to study the potential applications of DMQ-BBO in combination with other anticancer drugs. DMQ-BBO has shown potent anticancer activity, and combining it with other drugs may enhance its efficacy.
Another future direction is to study the potential applications of DMQ-BBO in the field of neurodegenerative diseases. DMQ-BBO has neuroprotective effects against oxidative stress-induced neuronal damage, and further studies are needed to determine its potential applications in various neurodegenerative diseases.
Conclusion
DMQ-BBO is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DMQ-BBO is synthesized using a simple method and has shown promising results in various scientific studies. DMQ-BBO has potent anticancer and neuroprotective activity, and further studies are needed to determine its potential applications in various fields.
合成法
DMQ-BBO is synthesized using a simple method that involves the reaction of 2,6-dimethyl-1,4-benzoquinone with 2-bromobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The reaction yields DMQ-BBO as a yellow solid, which is then purified using column chromatography. The purity of DMQ-BBO can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
DMQ-BBO has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DMQ-BBO is in the field of cancer research. Studies have shown that DMQ-BBO has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMQ-BBO induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
DMQ-BBO has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that DMQ-BBO has neuroprotective effects against oxidative stress-induced neuronal damage. DMQ-BBO scavenges reactive oxygen species and inhibits lipid peroxidation, thus protecting neurons from oxidative damage.
特性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYFWOGSSPKKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

